molecular formula C21H37NO2 B1278418 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- CAS No. 780729-32-0

1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-

Cat. No.: B1278418
CAS No.: 780729-32-0
M. Wt: 335.5 g/mol
InChI Key: JXAKCYOWWFCUAR-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- is an organic compound with the molecular formula C21H37NO2 and a molecular weight of 335.52 g/mol . This compound is characterized by the presence of an amino group and a long alkyl chain attached to a phenyl ring, making it a versatile molecule in various chemical and industrial applications.

Preparation Methods

The synthesis of 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- can be achieved through several synthetic routes. One common method involves the reaction of 1,3-propanediol with an appropriate amine under basic conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydrophobic alkyl chain can interact with lipid membranes, affecting membrane fluidity and function. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- can be compared with similar compounds such as:

The uniqueness of 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- lies in its combination of an amino group, a phenyl ring, and a long alkyl chain, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

2-amino-2-[2-(4-decylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO2/c1-2-3-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(22,17-23)18-24/h11-14,23-24H,2-10,15-18,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAKCYOWWFCUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442283
Record name 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780729-32-0
Record name Des(octyl)decyl fingolimod
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0780729320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DES(OCTYL)DECYL FINGOLIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O89SX9O9LL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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